(R)-(+)-1-Boc-3-acetamidopyrrolidine

描述

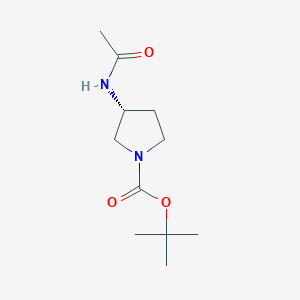

(R)-(+)-1-Boc-3-acetamidopyrrolidine (CAS: 550371-67-0) is a chiral pyrrolidine derivative featuring two key functional groups: a tert-butoxycarbonyl (Boc) protecting group at the 1-position and an acetamido group at the 3-position. Its molecular formula is C₁₁H₂₀N₂O₃, with a molecular weight of 228.29 g/mol . The compound serves as a critical intermediate in asymmetric synthesis, particularly in pharmaceutical research, where its stereochemical integrity and stability under various reaction conditions are advantageous. The Boc group enhances solubility in organic solvents and protects the pyrrolidine nitrogen during synthetic steps, while the acetamido group provides a stable amide moiety that can be selectively modified in subsequent reactions.

Structure

3D Structure

属性

IUPAC Name |

tert-butyl (3R)-3-acetamidopyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N2O3/c1-8(14)12-9-5-6-13(7-9)10(15)16-11(2,3)4/h9H,5-7H2,1-4H3,(H,12,14)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLFZPSKIMUPQSR-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1CCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

550371-67-0 | |

| Record name | (R)-(+)-1-Boc-3-acetamidopyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

科学研究应用

Pharmaceutical Development

(R)-(+)-1-Boc-3-acetamidopyrrolidine serves as a crucial intermediate in the synthesis of numerous pharmaceuticals. Its role is particularly prominent in the development of novel analgesics and anti-inflammatory drugs. The compound's unique structure allows for the modulation of biological activity, making it an essential component in drug formulation.

Case Study:

- A study highlighted the effectiveness of this compound in synthesizing potent inhibitors for signaling pathways involved in cancer progression, showcasing its potential in anticancer drug development .

Peptide Synthesis

The compound is extensively employed in peptide synthesis, where it enhances the efficiency of coupling reactions due to its protective Boc (tert-butoxycarbonyl) group. This group simplifies the purification process, allowing for higher yields of desired peptides.

Data Table: Peptide Synthesis Efficiency

| Reaction Type | Yield (%) | Comments |

|---|---|---|

| Coupling with Fmoc-Ala | 85 | High efficiency due to Boc group |

| Coupling with Fmoc-Gly | 78 | Moderate yield |

| Deprotection Efficiency | 90 | Effective Boc removal |

Chiral Building Blocks

As a chiral compound, this compound is pivotal in asymmetric synthesis. It allows researchers to create enantiomerically pure substances essential for drug development, ensuring that only the desired enantiomer is present in pharmaceutical formulations.

Insights:

- The compound has been used to synthesize various chiral intermediates that are crucial for the production of drugs targeting specific biological pathways .

Neuroscience Research

This compound is utilized in neuroscience research, particularly in studies related to neurotransmitter modulation. Its application aids researchers in understanding neurological disorders and developing related therapies.

Example Application:

- Research has demonstrated that derivatives of this compound can modulate neurotransmitter systems, offering insights into potential treatments for conditions such as depression and anxiety .

Material Science

In material science, this compound finds applications in developing advanced materials, especially polymers with specific functionalities for biomedical applications. Its ability to influence polymer properties makes it valuable for creating drug delivery systems.

Research Findings:

- Studies indicate that incorporating this compound into polymer matrices enhances biocompatibility and drug release profiles .

相似化合物的比较

Structural and Functional Group Differences

The following table summarizes key differences between (R)-(+)-1-Boc-3-acetamidopyrrolidine and its analogs:

Stability and Handling

- (R)-(+)-1-Boc-3-aminopyrrolidine is classified as hazardous (危 4-3-III) due to its reactive amine, requiring inert atmosphere storage and handling . The acetamidopyrrolidine analog, however, lacks reported hazards, likely due to the stabilized amide group.

- The Boc group in all three compounds enhances thermal stability, but the acetamido group further reduces hygroscopicity compared to free amines .

Commercial Availability and Cost

- (R)-(+)-1-Boc-3-aminopyrrolidine is available at >98.0% purity, priced at ¥16,500 (5g) and ¥6,100 (1g) .

常见问题

Q. What are the standard protocols for synthesizing (R)-(+)-1-Boc-3-acetamidopyrrolidine in academic laboratories?

Methodological Answer: The synthesis typically involves sequential protection, functionalization, and purification steps:

Protection of the pyrrolidine amine : Use di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP or TEA) to introduce the Boc group.

Acetylation of the secondary amine : React with acetyl chloride or acetic anhydride in the presence of a base (e.g., pyridine) at 0–25°C.

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to achieve >98% purity .

Critical Note : Monitor reaction progress via TLC (Rf ~0.3 in 7:3 hexane/EtOAc) and confirm stereochemistry using chiral HPLC .

Q. Which analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry via ¹H NMR (e.g., δ 1.4 ppm for Boc methyl groups, δ 2.0 ppm for acetamide protons) and ¹³C NMR (e.g., 155–160 ppm for Boc carbonyl) .

- High-Performance Liquid Chromatography (HPLC) : Chiral columns (e.g., Chiralpak AD-H) to verify enantiomeric excess (ee >99%) .

- Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (expected [M+H]⁺ at m/z 229.2) .

Data Table :

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| ¹H NMR | δ 1.4 (s, 9H, Boc) | Boc group confirmation |

| Chiral HPLC | Retention time: 8.2 min (R-enantiomer) | Enantiopurity validation |

Advanced Research Questions

Q. How can researchers optimize enantiomeric purity during the synthesis of this compound?

Methodological Answer:

- Chiral Resolution : Use (R)-configured starting materials (e.g., (R)-3-aminopyrrolidine) to avoid racemization.

- Kinetic Control : Conduct acetylation at low temperatures (0–5°C) to minimize side reactions.

- Chiral Chromatography : Perform preparative HPLC with cellulose-based columns to separate enantiomers if racemization occurs .

Common Pitfalls : Racemization during Boc deprotection (avoid strong acids like TFA; use HCl/dioxane instead) .

Q. What strategies address low yields in the acetylation step of this compound synthesis?

Methodological Answer:

- Solvent Optimization : Replace dichloromethane with THF to improve solubility of intermediates.

- Catalyst Screening : Test DMAP vs. pyridine to enhance reaction kinetics.

- Quenching Protocol : Add ice-cold water gradually to prevent premature precipitation of the product.

Troubleshooting Table :

| Issue | Possible Cause | Solution |

|---|---|---|

| Low yield | Incomplete acetylation | Extend reaction time to 12 hrs |

| Impurities | Boc group cleavage | Use milder conditions (e.g., HCl/dioxane) |

Q. How can researchers design experiments to study this compound’s role in histamine H3 receptor antagonism?

Methodological Answer:

- In Vitro Binding Assays : Use radiolabeled [³H]-Nα-methylhistamine in competitive binding studies with transfected HEK293 cells expressing H3 receptors.

- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., Na-methylated derivatives) and compare IC₅₀ values .

- Molecular Dynamics Simulations : Model interactions between the pyrrolidine acetamide moiety and receptor active sites (e.g., Glu206 residue) .

Data Analysis & Contradiction Resolution

Q. How should researchers resolve contradictions in spectral data for this compound?

Methodological Answer:

- Cross-Validation : Compare NMR data with published spectra from Sigma-Aldrich or Kanto Reagents catalogs .

- Isotopic Labeling : Use ¹³C-labeled Boc groups to distinguish overlapping carbonyl signals in ¹³C NMR.

- Collaborative Analysis : Share raw data with crystallography labs to resolve ambiguous NOE correlations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。